molecular formula C9H16O B14486311 2-(Ethenyloxy)-3,4-dimethylpent-2-ene CAS No. 65180-24-7

2-(Ethenyloxy)-3,4-dimethylpent-2-ene

Katalognummer: B14486311
CAS-Nummer: 65180-24-7
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: JTEBLKQYGFXUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethenyloxy)-3,4-dimethylpent-2-ene is an organic compound with the molecular formula C9H16O It is characterized by the presence of an ethenyloxy group attached to a dimethylpentene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-3,4-dimethylpent-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpent-2-ene with ethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethenyloxy)-3,4-dimethylpent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or alcohols.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: The compound can participate in substitution reactions where the ethenyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Ethenyloxy)-3,4-dimethylpent-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(Ethenyloxy)-3,4-dimethylpent-2-ene exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Ethenyloxy)-3,4-dimethylpent-2-ene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

65180-24-7

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

2-ethenoxy-3,4-dimethylpent-2-ene

InChI

InChI=1S/C9H16O/c1-6-10-9(5)8(4)7(2)3/h6-7H,1H2,2-5H3

InChI-Schlüssel

JTEBLKQYGFXUKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=C(C)OC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.